molecular formula C10H15NO B13282680 2-Methoxy-2-(3-methylphenyl)ethan-1-amine

2-Methoxy-2-(3-methylphenyl)ethan-1-amine

Cat. No.: B13282680
M. Wt: 165.23 g/mol
InChI Key: KKTWOADCPXNNGJ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine typically involves the reaction of 3-methylbenzaldehyde with methoxyamine hydrochloride to form an oxime intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the oxime intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-2-(3-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(4-methylphenyl)ethan-1-amine
  • 2-Methylphenethylamine
  • 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
  • 2-(3-methoxy-2-methylphenyl)ethan-1-amine

Uniqueness

2-Methoxy-2-(3-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methoxy-2-(3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3

InChI Key

KKTWOADCPXNNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)OC

Origin of Product

United States

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